molecular formula C8H14O3 B8506014 Tert-butyl 1-hydroxycyclopropane-1-carboxylate

Tert-butyl 1-hydroxycyclopropane-1-carboxylate

Cat. No.: B8506014
M. Wt: 158.19 g/mol
InChI Key: NQANMPJGMJDJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-hydroxycyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

tert-butyl 1-hydroxycyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-7(2,3)11-6(9)8(10)4-5-8/h10H,4-5H2,1-3H3

InChI Key

NQANMPJGMJDJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature under shielded light, to N,N′-diisopropylcarbodiimide (99.75 g) was added copper(I) chloride (1.57 g), and then tert-butanol (83 ml) was added dropwise over 20 minutes, followed by stirring for 4 days. The supernatant (48 ml) was added dropwise to a dichloromethane suspension (120 ml) of 1-hydroxycyclopropanecarboxylic acid (17.12 g) using an ice bath over 15 minutes. The temperature was brought back to room temperature, followed by stirring for 40 hours, and then acetic acid (11.5 ml) was added and stirred for 1 hour. The reaction suspension was filtered, and ice water and sodium hydrogen carbonate were added to the filtrate for neutralization. After the precipitate was filtered off, the organic layer separated from the filtrate was washed with saturated sodium hydrogen carbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. After pentane was added to the residue, insolubles were filtered off, and the filtrate was concentrated under reduced pressure to afford tert-butyl 1-hydroxycyclopropanecarboxylate (11.65 g).
Quantity
99.75 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
17.12 g
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
solvent
Reaction Step Four

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